(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of pyrimidine, thiazole, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrimidine Derivative Synthesis: The 4,6-dimethylpyrimidine-2-amine can be synthesized by reacting 2,4,6-trimethylpyrimidine with ammonia.
Coupling Reactions: The thiazole and pyrimidine derivatives are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Piperazine Derivative Synthesis: The 4-(2-fluorophenyl)piperazine can be synthesized by reacting 2-fluoroaniline with piperazine in the presence of a catalyst.
Final Coupling: The final step involves coupling the thiazole-pyrimidine intermediate with the piperazine derivative using a coupling agent like DCC (dicyclohexylcarbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit a kinase enzyme, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-bromophenyl)piperazin-1-yl)methanone
Uniqueness
The presence of the 2-fluorophenyl group in (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This can result in improved pharmacokinetic properties and enhanced biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6OS/c1-13-11-14(2)23-19(22-13)25-20-24-16(12-29-20)18(28)27-9-7-26(8-10-27)17-6-4-3-5-15(17)21/h3-6,11-12H,7-10H2,1-2H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAOXWYBVPYPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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